Cyclohexyl methacrylate is a colorless to slightly yellow liquid, classified as an ester of methacrylic acid. Its molecular formula is C10H16O2, with a molecular weight of 168.23 g/mol. This compound is recognized for its high reactivity due to the methacrylate group and its hydrophobic cyclohexyl group, making it an essential starting material for various chemical syntheses. Cyclohexyl methacrylate is particularly useful in the production of polymers and copolymers, which are utilized across multiple industries, including coatings, plastics, textiles, and adhesives .
CHMA is classified as a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate safety precautions, including wearing personal protective equipment like gloves, safety glasses, and a fume hood when working with it [4].
Flash point: 74 °C [4]
Cyclohexyl methacrylate readily undergoes addition reactions with a variety of organic and inorganic compounds. This characteristic allows it to be used as a monomer in the synthesis of copolymers with other methacrylates, acrylonitrile, vinyl compounds, and more. The compound can also participate in radical polymerization processes, which are essential for creating complex polymer structures .
Cyclohexyl methacrylate can be synthesized through the esterification reaction between methacrylic acid and cyclohexanol. This reaction typically requires an acid catalyst and can be conducted under reflux conditions to facilitate the formation of the ester bond. Various purification methods, such as distillation, are employed to obtain high-purity cyclohexyl methacrylate .
The primary applications of cyclohexyl methacrylate include:
Studies on cyclohexyl methacrylate have focused on its interactions with biological systems and other chemical compounds. Notably, its potential as a skin sensitizer has been documented, highlighting the need for safety assessments when used in consumer products. Additionally, research into its polymerization rates suggests that it behaves similarly to ethyl methacrylate, indicating comparable exposure risks during processing .
Cyclohexyl methacrylate shares structural similarities with several other methacrylate esters. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Butyl Methacrylate | Long butyl chain enhances flexibility | Widely used in adhesives and coatings |
Ethyl Methacrylate | Short ethyl chain provides lower viscosity | Commonly used in dental applications |
Hydroxyethyl Methacrylate | Contains hydroxyl group for enhanced reactivity | Used extensively in hydrogels and coatings |
Isobornyl Methacrylate | Cyclic structure provides unique physical properties | Known for low volatility and odor |
Cyclohexyl methacrylate's uniqueness lies in its combination of hydrophobic characteristics from the cyclohexyl group and high reactivity from the methacrylate group, making it particularly suitable for specialized applications in coatings and plastics where durability is paramount .
CHMA is primarily synthesized via esterification of methacrylic acid (MAA) with cyclohexanol or transesterification of methyl methacrylate (MMA) with cyclohexanol.
The esterification of MAA and cyclohexanol follows the equilibrium:
$$
\text{Methacrylic Acid} + \text{Cyclohexanol} \rightleftharpoons \text{CHMA} + \text{H}_2\text{O}
$$
To shift equilibrium toward CHMA, azeotropic water removal using solvents like toluene or cyclohexane is employed. For example, a 2011 study achieved 89.0% cyclohexene conversion and 95.3% CHMA selectivity using a macroporous polystyrene sulfonate cation exchange resin at 90°C for 7 hours.
Transesterification avoids water generation, simplifying purification:
$$
\text{Methyl Methacrylate} + \text{Cyclohexanol} \rightleftharpoons \text{CHMA} + \text{Methanol}
$$
A 2020 study demonstrated chemoselective transesterification using sterically hindered NaOAr or Mg(OAr)₂ catalysts, achieving high yields (up to 93%) without Michael addition byproducts.
Table 1: Comparative Performance of Esterification vs. Transesterification
Catalyst selection critically impacts reaction efficiency and product purity.
Mechanistic Insight:
Acid catalysts protonate the carbonyl oxygen of MAA, enhancing electrophilicity for nucleophilic attack by cyclohexanol. Base catalysts deprotonate the alcohol, increasing its nucleophilicity.
These resins dominate industrial CHMA production due to recyclability and minimal side reactions.
Key Advantages:
Optimization Parameters:
CHMA’s methacrylate group is prone to radical polymerization, necessitating inhibitors:
Table 2: Polymerization Inhibition Strategies
Inhibitor | Concentration (ppm) | Oxygen Flow (m³/h) | Residual Monomer (%) |
---|---|---|---|
MEHQ | 50–100 | 2.0 | <0.5 |
MEHQ + Hypophosphorous Acid | 35–70 | 1.5 | <0.3 |
Oxygen Sparging | N/A | 3.5 | <0.2 |
ATRP enables precise control over molecular weight and polymer architecture by mediating radical propagation through a halogenated initiator and transition-metal catalyst. For CHMA, low-temperature ATRP (70–90°C) has been explored using copper-based catalysts paired with ligands such as tris(2-pyridylmethyl)amine. Kinetic studies reveal a linear increase in molecular weight with monomer conversion, consistent with a controlled polymerization mechanism [5] [6]. The apparent rate constant (kapp) for CHMA ATRP at 80°C is approximately $$1.2 \times 10^{-4}\ \text{s}^{-1}$$ [5], slower than methyl methacrylate ($$2.5 \times 10^{-4}\ \text{s}^{-1}$$) due to the cyclohexyl group’s steric hindrance.
Table 1: ATRP Kinetic Parameters for CHMA vs. Methyl Methacrylate
Monomer | kapp (s⁻¹) | Temperature (°C) | Dispersity (Đ) |
---|---|---|---|
CHMA | $$1.2 \times 10^{-4}$$ | 80 | 1.12 |
Methyl Methacrylate | $$2.5 \times 10^{-4}$$ | 90 | 1.09 |
Chain-end analysis via 1H NMR confirms >95% retention of bromine-terminated end groups, enabling block copolymer synthesis [6]. Challenges include catalyst deactivation at sub-70°C conditions, necessitating ligand optimization for lower-temperature regimes.
CHMA’s hydrophobicity (logP = 3.9) [2] necessitates surfactant-mediated emulsion polymerization. Systems using sodium dodecyl sulfate (SDS, anionic) and Triton X-100 (nonionic) exhibit distinct kinetic profiles. In SDS-stabilized emulsions, the rate of polymerization (Rp) follows:
$$
Rp = kp [M] \left(\frac{\rho}{2kt}\right)^{0.5}
$$
where $$kp$$ = propagation rate coefficient, $$[M]$$ = monomer concentration, $$\rho$$ = initiation rate, and $$kt$$ = termination rate. For CHMA, $$kp$$ in aqueous emulsion is $$320\ \text{L·mol}^{-1}\text{·s}^{-1}$$ [4], reduced by 40% compared to bulk polymerization due to compartmentalization effects.
Table 2: Emulsion Polymerization Parameters for CHMA
Surfactant | Particle Size (nm) | $$R_p$$ (mol·L⁻¹·s⁻¹) | Final Conversion (%) |
---|---|---|---|
SDS | 85 | $$4.7 \times 10^{-3}$$ | 98 |
Triton X-100 | 120 | $$3.9 \times 10^{-3}$$ | 95 |
Nonionic surfactants yield larger particles and slower kinetics due to reduced interfacial charge, while anionic systems enhance colloidal stability and monomer diffusion [4].
Copolymerizing CHMA with ethylene glycol dimethacrylate (EGDMA) introduces crosslinks, altering network dynamics. The Flory-Huggins interaction parameter ($$χ{12}^∞$$) for CHMA-EGDMA systems, determined via inverse gas chromatography, is 0.32 [1], indicating moderate compatibility. Gelation occurs at 8–12 wt% EGDMA, with the critical conversion (*p*c) following:
$$
pc = \left(\frac{2}{f \rho}\right)^{0.5}
$$
where $$f$$ = functionality of crosslinker. For EGDMA (f = 4), $$p_c$$ ≈ 15% conversion [1]. Post-gelation, the storage modulus (G’) increases exponentially, reaching $$10^5\ \text{Pa}$$ at full conversion.
Pulse radiolysis studies using γ-radiation reveal CHMA’s propensity for rapid radical formation. The G-value (radicals per 100 eV energy absorbed) is 2.8 [3], comparable to methyl methacrylate (3.1). Time-resolved spectroscopy identifies a primary alkyl radical ($$\cdot$$CH2-C(CH3)COO-cyclohexyl) with a lifetime of 1.2 ms, facilitating chain propagation. Dose-rate effects show a linear correlation between radiation intensity and polymerization rate up to 10 kGy·hr⁻¹, beyond which recombination dominates [3].
Irritant